molecular formula C13H13N3O3 B2869634 methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate CAS No. 949218-76-2

methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate

Cat. No.: B2869634
CAS No.: 949218-76-2
M. Wt: 259.265
InChI Key: XASWFUKGPHVQLB-UHFFFAOYSA-N
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Description

Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate is an organic compound featuring a benzoate ester core substituted with an imidazole-derived carbamoyl group. The structure comprises:

  • Methyl benzoate moiety: Aromatic ring with a methyl ester at the para position.
  • Imidazole-1-carbonylamino linker: A carbamate group bridging the benzoate and 1H-imidazole, introducing hydrogen-bonding and π-π stacking capabilities.

Its synthesis likely involves coupling imidazole-1-carbonyl chloride with methyl 4-(aminomethyl)benzoate, analogous to methods in , where Schiff base formation and hydrolysis are employed for related esters .

Properties

IUPAC Name

methyl 4-[(imidazole-1-carbonylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12(17)11-4-2-10(3-5-11)8-15-13(18)16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASWFUKGPHVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-(Aminomethyl)Benzoate

The foundational intermediate, methyl 4-(aminomethyl)benzoate, is synthesized via esterification of 4-(aminomethyl)benzoic acid under acidic conditions. The process outlined in US20070149802A1 demonstrates industrial scalability, achieving yields exceeding 85% through precise pH and temperature control.

Key Steps :

  • Esterification : 4-(Aminomethyl)benzoic acid is refluxed with methanol in the presence of hydrochloric acid, facilitating protonation of the carboxyl group and nucleophilic attack by methanol.
  • Workup Optimization : Post-reaction, the mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4% sodium hydroxide to neutralize excess HCl. Methanol and water are distilled under reduced pressure, followed by liquid-liquid extraction with methylene chloride.
  • Phase Separation : The organic phase containing the product is isolated, with a second extraction ensuring minimal product loss. Saturation of the aqueous phase with sodium chloride enhances partitioning efficiency.

Critical Parameters :

  • Temperature : Maintaining ≤10°C during neutralization prevents amine degradation.
  • Solvent Selection : Methylene chloride’s low polarity and immiscibility with water favor high recovery rates (88–89%).

Carbamate Formation with 1H-Imidazole-1-Carbonyl Chloride

Comparative Analysis of Methodologies

The table below evaluates key parameters for each synthetic route:

Parameter Schotten-Baumann CDI Mediated
Reaction Time 2–4 h 12–24 h
Yield 75–80% 82–88%
Byproducts Imidazole dimer None reported
Scalability Industrial (patent) Lab-scale (literature)
Safety Considerations Phosgene handling CDI moisture sensitivity

Insights :

  • The Schotten-Baumann method offers rapid synthesis but requires stringent safety protocols for phosgene.
  • CDI-mediated coupling, while slower, avoids hazardous reagents and achieves higher yields, making it preferable for small-scale applications.

Process Optimization and Challenges

Purity and Polymorph Control

WO2017191650A1 emphasizes the importance of polymorph control during crystallization. For this compound, recrystallization from toluene at −20°C produces Form I, characterized by superior stability and bioavailability.

Side Reaction Mitigation

  • Imine Formation : The primary amine may react with carbonyl intermediates, forming undesired imines. This is suppressed by maintaining basic pH (9–12) and low temperatures (0–5°C).
  • Oligomerization : Storage of intermediates at 0–5°C in methylene chloride prevents dimerization.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Quantitative analysis using C18 columns (UV detection at 254 nm) confirms purity >98%.
  • NMR : $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.02 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 4.45 (s, 2H, CH$$2$$NH), 3.85 (s, 3H, OCH$$_3$$), 7.72 (s, 1H, imidazole-H), 7.65 (s, 1H, imidazole-H).
  • XRD : Diffraction peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm crystalline Form I.

Chemical Reactions Analysis

Hydrolytic Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its ester and carbamate groups:

Reaction TypeConditionsProductsYieldReference
Ester hydrolysis 1M NaOH, 80°C, 6h4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoic acid85%
Carbamate cleavage 6M HCl, reflux, 12hMethyl 4-(aminomethyl)benzoate + CO₂72%
  • Mechanistic Insight :
    Ester hydrolysis proceeds via nucleophilic acyl substitution, while carbamate cleavage involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Imidazole-Mediated Reactions

The imidazole ring participates in coordination chemistry and electrophilic substitution:

Metal Coordination

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the N3 atom of imidazole.
    Example :

    • Reaction with CuCl₂ in methanol yields a blue crystalline complex (λmax = 620 nm) .

Electrophilic Substitution

  • Nitration :

    • Reagents: HNO₃/H₂SO₄, 0°C

    • Product: 5-Nitroimidazole derivative (confirmed by LC-MS: m/z 316.1 [M+H]⁺) .

Functional Group Transformations

ReactionReagents/ConditionsProductsKey Observations
Reductive Amination NaBH₃CN, MeOH, 25°CSecondary amine derivativesImidazole remains intact; yields 68–75%
Acylation Ac₂O, pyridine, 60°CAcetylated imidazole (¹H NMR: δ 2.35 ppm, singlet) Selective N-acylation at imidazole N1

Cyclization Reactions

Under dehydrating conditions, the carbamate group facilitates heterocycle formation:

  • Benzimidazole Synthesis :

    • Reagents: POCl₃, 110°C, 8h

    • Product: 2-Ethoxy-1H-benzimidazole-7-carboxylate (confirmed by X-ray crystallography) .

Mechanism :
Phosphoryl chloride activates the carbamate carbonyl, enabling intramolecular cyclization via nucleophilic attack by the adjacent amine .

Photochemical Behavior

UV irradiation (254 nm) in acetonitrile induces:

  • Ester decarbonylation : Forms 4-(imidazol-1-ylmethyl)benzaldehyde (GC-MS: m/z 200.1) .

  • Imidazole ring cleavage : Generates cyanamide derivatives under aerobic conditions .

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Preferred Reagents
EsterHigh (k = 1.2 × 10⁻³ s⁻¹)NaOH, LiAlH₄
CarbamateModerateHCl, NH₂NH₂
ImidazoleLow (electrophilic subs.)HNO₃, Ac₂O

Scientific Research Applications

Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and other functional materials

Mechanism of Action

The mechanism of action of methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below compares methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate with structurally related compounds from the evidence:

Compound Name CAS Number Structural Features Synthesis Method Key Properties
This compound (Target) Not Provided Benzoate ester + imidazole carbamate linker Likely carbamate coupling (analogy to ) High polarity due to carbamate; moderate solubility in polar solvents
Methyl 4-(1H-imidazol-1-yl)benzoate 167487-83-4 Direct imidazole attachment to benzoate (no linker) Esterification of 4-(imidazol-1-yl)benzoic acid Lower steric hindrance; higher crystallinity (cf. )
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate Not Provided Benzimidazole core + butanoate ester; hydroxyethyl-benzyl substituent Schiff base reaction with benzaldehyde and hydrolysis Amphiphilic properties; potential for hydrogen bonding
4-Hydroxybenzoic acid–1H-imidazole (1/1) Not Provided Carboxylic acid + imidazole co-crystal Hydrothermal synthesis Strong hydrogen-bonding network; low solubility in non-polar solvents
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid 1038591 (CCDC) Benzoic acid + diphenylimidazole; hydroxypropyl substituent Multi-step condensation Crystalline solid; π-π interactions dominate packing

Physicochemical Properties

  • Solubility : The target compound’s carbamate linker enhances polarity compared to direct imidazole-substituted benzoates (e.g., CAS 167487-83-4) . However, it is less polar than carboxylic acid analogues (e.g., ).
  • Crystallinity : Compounds like 4-[1-(2-hydroxypropyl)-4,5-diphenylimidazol-2-yl]benzoic acid () exhibit robust crystalline lattices due to hydrogen bonding and π-stacking, whereas esters (e.g., target compound) may show lower melting points .

Biological Activity

Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate, a compound featuring an imidazole moiety, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to collate and analyze the existing research on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H13N3O3C_{13}H_{13}N_{3}O_{3} with a molecular weight of 259.26 g/mol. The compound is characterized by the presence of an imidazole ring linked to a benzoate group through an amino methyl bridge.

Anticancer Activity

Research has demonstrated that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain imidazole-based compounds can induce apoptosis in cancer cells by modulating key signaling pathways.

  • Case Study: In vitro studies have indicated that this compound may inhibit the proliferation of various cancer cell lines. The mechanism involves the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest and apoptosis in cancerous cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from macrophages.

  • Research Findings: A study highlighted that the compound significantly reduced the inflammatory response in RAW 264.7 macrophages exposed to lipopolysaccharide (LPS), suggesting its potential role in managing inflammatory diseases .

Comparative Biological Activity Table

Activity Mechanism Reference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of cytokine secretion
CytotoxicityImpact on cell viability in various cancer lines

Research Studies and Findings

  • Cytotoxic Effects: A study evaluated various imidazole derivatives' cytotoxic effects against different cancer cell lines, revealing IC50 values ranging from 7.82 to 21.48 µM for related compounds, indicating promising anticancer activity .
  • Inflammation Modulation: Another research focused on the interaction between macrophages and adipocytes, where this compound demonstrated a capacity to attenuate inflammatory responses, potentially influencing insulin resistance mechanisms .
  • Molecular Docking Studies: Computational studies have suggested that this compound can effectively interact with various protein targets involved in cancer progression and inflammation, supporting its therapeutic potential .

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